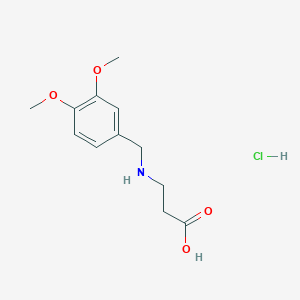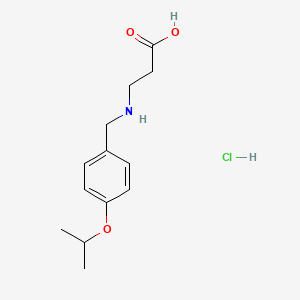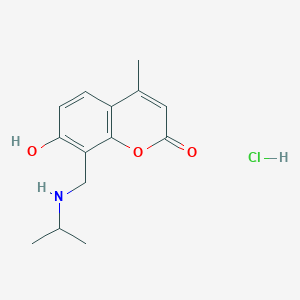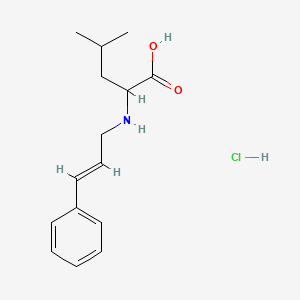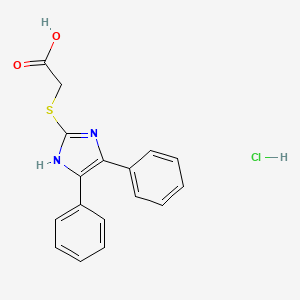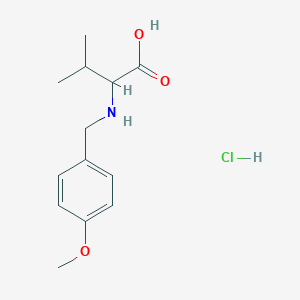
2-((4-Methoxybenzyl)amino)-3-methylbutanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Methoxybenzyl)amino)-3-methylbutanoic acid hydrochloride is an organic compound that features a benzylamine moiety substituted with a methoxy group and a butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxybenzyl)amino)-3-methylbutanoic acid hydrochloride typically involves the following steps:
Formation of the Benzylamine Intermediate: The starting material, 4-methoxybenzylamine, is prepared by the reduction of 4-methoxybenzaldehyde using a reducing agent such as sodium borohydride.
Alkylation Reaction: The benzylamine intermediate is then alkylated with 3-methylbutanoic acid chloride in the presence of a base like triethylamine to form the desired product.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
2-((4-Methoxybenzyl)amino)-3-methylbutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The benzylamine moiety can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: 2-((4-Hydroxybenzyl)amino)-3-methylbutanoic acid.
Reduction: 2-((4-Methoxybenzyl)amino)-3-methylbutanoic acid.
Substitution: 2-((4-Substituted benzyl)amino)-3-methylbutanoic acid derivatives.
科学的研究の応用
2-((4-Methoxybenzyl)amino)-3-methylbutanoic acid hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-((4-Methoxybenzyl)amino)-3-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzylamine moiety can bind to active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.
類似化合物との比較
Similar Compounds
2-((4-Hydroxybenzyl)amino)-3-methylbutanoic acid hydrochloride: Similar structure but with a hydroxyl group instead of a methoxy group.
2-((4-Methylbenzyl)amino)-3-methylbutanoic acid hydrochloride: Similar structure but with a methyl group instead of a methoxy group.
2-((4-Chlorobenzyl)amino)-3-methylbutanoic acid hydrochloride: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
2-((4-Methoxybenzyl)amino)-3-methylbutanoic acid hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for certain biological targets.
特性
IUPAC Name |
2-[(4-methoxyphenyl)methylamino]-3-methylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-9(2)12(13(15)16)14-8-10-4-6-11(17-3)7-5-10;/h4-7,9,12,14H,8H2,1-3H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMJQHNLMJRYHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCC1=CC=C(C=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
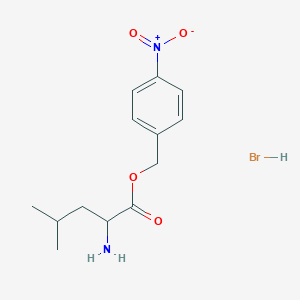
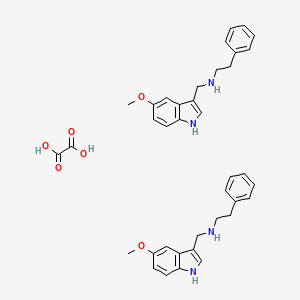
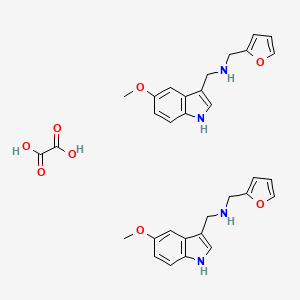
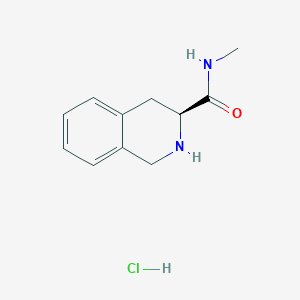
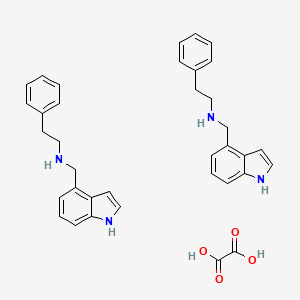
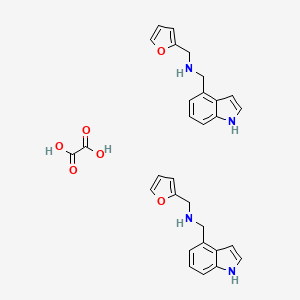
![[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]azanium;chloride](/img/structure/B7854872.png)
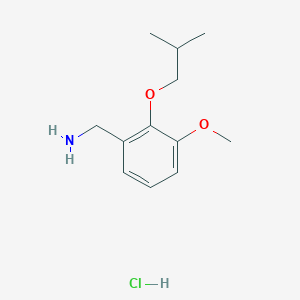
![Carboxymethyl-[(4-methoxyphenyl)methyl]azanium;chloride](/img/structure/B7854887.png)
